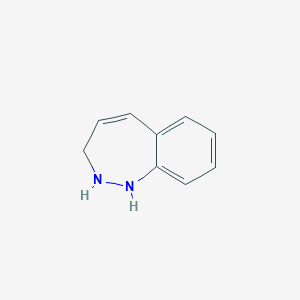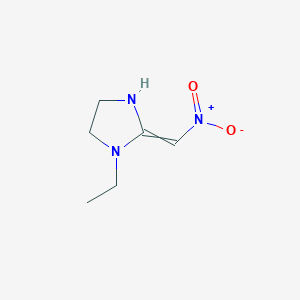
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14Br2O3 and a molecular weight of 342.024 g/mol . It is a derivative of cyclohexane, featuring two bromine atoms, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound, such as ethyl 3-oxocyclohexane-1-carboxylate . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dione derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include dimethyl sulfoxide for oxidation and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
- Ethyl 3-oxocyclohexane-1-carboxylate
- Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) These compounds share structural similarities but differ in the number and position of bromine atoms, which influence their reactivity and applications. This compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
55310-50-4 |
|---|---|
Molekularformel |
C10H14Br2O3 |
Molekulargewicht |
342.02 g/mol |
IUPAC-Name |
ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-15-8(14)9(2)5-4-6-10(11,12)7(9)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
CQGCNWBNMDFVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC(C1=O)(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


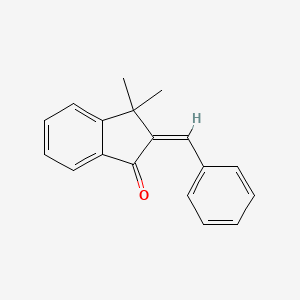

![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)

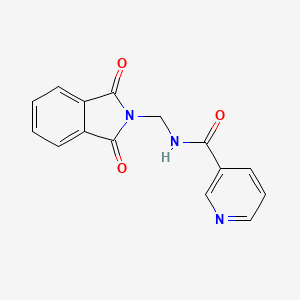

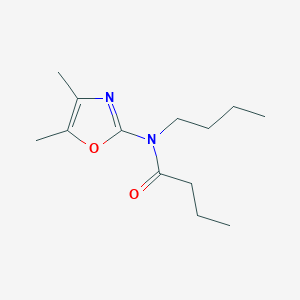
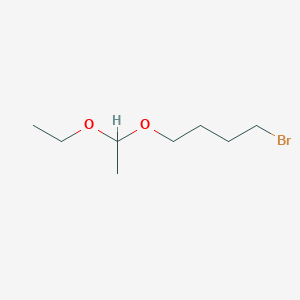
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)

![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
